molecular formula C20H21Cl2N3O2S B2682691 (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034239-94-4

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No.: B2682691
CAS No.: 2034239-94-4
M. Wt: 438.37
InChI Key: MOBONNVYQWGSPR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridine ring, and a ketone group . It also contains a tetrahydrothiophene group, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The molecule contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a ketone group .

Scientific Research Applications

Antimicrobial Activity and Synthesis of New Pyridine Derivatives

The synthesis of new pyridine derivatives, including those related to the specified compound, has been explored for their potential antimicrobial properties. For instance, a study described the synthesis and antimicrobial activity of new pyridine derivatives, indicating that these compounds exhibit variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research suggests that modifications to the pyridine structure, such as those seen in the specified compound, could influence antimicrobial efficacy.

Synthesis and Molecular Docking Study of Pyridyl-Pyrazolines

Another study involved the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, showcasing the versatility of pyridine derivatives in drug development (Katariya, Vennapu, & Shah, 2021). While not directly referencing the specific compound , this research underscores the importance of pyridine-based structures in synthesizing new molecules with potential therapeutic applications.

Research on Specific Derivatives and Their Pharmacological Potential

Research has also been conducted on the synthesis, anticancer, and antituberculosis studies for related derivatives, indicating a broader spectrum of potential pharmacological applications for compounds within this chemical family (Mallikarjuna, Padmashali, & Sandeep, 2014). This further highlights the scientific interest in exploring these compounds for various therapeutic targets.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could interact with biological targets through its piperazine and pyridine rings, but this would depend on the specific context .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2S/c21-16-2-1-3-17(19(16)22)24-7-9-25(10-8-24)20(26)14-4-6-23-18(12-14)27-15-5-11-28-13-15/h1-4,6,12,15H,5,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBONNVYQWGSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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